molecular formula C20H26N2O B2619977 N-(3-(4-(dimethylamino)phenyl)propyl)-2-(m-tolyl)acetamide CAS No. 953151-55-8

N-(3-(4-(dimethylamino)phenyl)propyl)-2-(m-tolyl)acetamide

Cat. No.: B2619977
CAS No.: 953151-55-8
M. Wt: 310.441
InChI Key: OLTFMAQIAZLUDD-UHFFFAOYSA-N
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Description

N-(3-(4-(dimethylamino)phenyl)propyl)-2-(m-tolyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a propyl chain and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)-2-(m-tolyl)acetamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with propylamine to form the corresponding Schiff base.

    Reduction: The Schiff base is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the amine intermediate.

    Acylation: The final step involves the acylation of the amine intermediate with m-tolylacetyl chloride in the presence of a base, such as triethylamine, to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-(dimethylamino)phenyl)propyl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

N-(3-(4-(dimethylamino)phenyl)propyl)-2-(m-tolyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of analgesic and anti-inflammatory agents.

    Materials Science: The compound is studied for its potential use in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is explored for its use in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-(4-(dimethylamino)phenyl)propyl)-2-(m-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group plays a crucial role in binding to the active site of the target, while the acetamide moiety enhances the compound’s stability and bioavailability. The compound may modulate the activity of the target protein, leading to downstream effects on cellular pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(4-(dimethylamino)phenyl)propyl)-2-(p-tolyl)acetamide
  • N-(3-(4-(dimethylamino)phenyl)propyl)-2-(o-tolyl)acetamide
  • N-(3-(4-(dimethylamino)phenyl)propyl)-2-(m-ethyl)acetamide

Uniqueness

N-(3-(4-(dimethylamino)phenyl)propyl)-2-(m-tolyl)acetamide is unique due to the specific arrangement of its functional groups, which confer distinct physicochemical properties and biological activities. The presence of the m-tolyl group differentiates it from other similar compounds, potentially leading to variations in its reactivity and interaction with biological targets.

Properties

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]propyl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O/c1-16-6-4-7-18(14-16)15-20(23)21-13-5-8-17-9-11-19(12-10-17)22(2)3/h4,6-7,9-12,14H,5,8,13,15H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTFMAQIAZLUDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCCCC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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